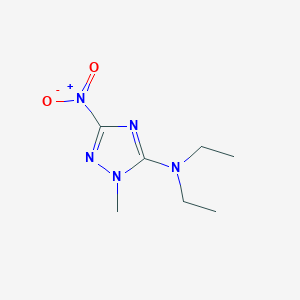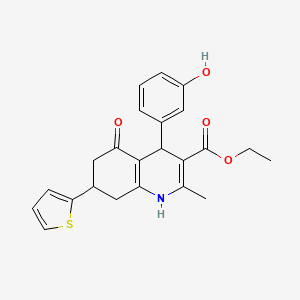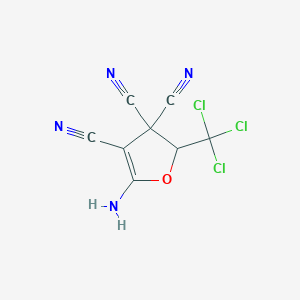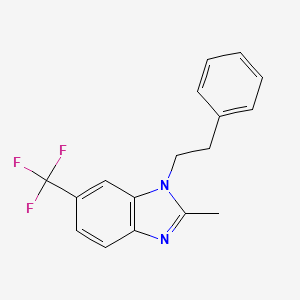
N,N-Diethyl-1-methyl-3-nitro-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE is a compound that belongs to the class of nitroazole derivatives. These compounds are known for their energetic properties and are often used in various scientific and industrial applications. The presence of the nitro group and the triazole ring in its structure makes it a compound of interest for researchers studying energetic materials and their applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE typically involves the nitration of a suitable precursor, followed by the introduction of the diethylamine group. One common method involves the nitration of 1-methyl-1H-1,2,4-triazole using a nitrating agent such as nitric acid in the presence of acetic anhydride. The resulting nitro compound is then reacted with diethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the energetic nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the triazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N,N-diethyl-N-(1-methyl-1H-1,2,4-triazol-5-yl)amine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N,N-DIETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of explosives and propellants due to its energetic properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE involves its interaction with molecular targets through its nitro and triazole groups. The nitro group can participate in redox reactions, while the triazole ring can interact with various biological targets. These interactions can lead to the compound’s observed biological activities, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-N-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)AMINE: Lacks the nitro group, making it less energetic.
N,N-DIETHYL-N-(3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE: Similar structure but with the nitro group in a different position, affecting its reactivity and properties.
N,N-DIMETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE: Similar structure but with methyl groups instead of ethyl groups, affecting its physical and chemical properties.
Uniqueness
N,N-DIETHYL-N-(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)AMINE is unique due to the specific positioning of the nitro group and the presence of diethylamine, which confer distinct energetic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H13N5O2 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-5-nitro-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5O2/c1-4-11(5-2)7-8-6(12(13)14)9-10(7)3/h4-5H2,1-3H3 |
InChI Key |
LBXLWAKKZCKYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11085751.png)


![1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11085763.png)
![2-[(E)-(5,5-dimethyl-3-{(E)-2-[methyl(phenyl)amino]ethenyl}cyclohex-2-en-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium](/img/structure/B11085764.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11085782.png)

![Isopropyl 2-[(10-chloro-2-oxo-4,8-diphenyl-1,2,3,4,4A,5,6,7,7A,8-decahydrochromeno[3,2-I]quinazolin-11-YL)oxy]acetate](/img/structure/B11085798.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11085805.png)
![2-(Chloro-difluoro-methyl)-4-imino-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B11085806.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11085814.png)
![3-[(4-Chloro-3-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11085823.png)
